Technical Monograph: tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
Technical Monograph: tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
This technical guide details the properties, synthesis, and application of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate , a critical bifunctional intermediate in medicinal chemistry.
Executive Summary
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is a differentially protected 1,4-cyclohexanediamine derivative. It features an acid-labile tert-butyloxycarbonyl (Boc) group on one amine and a hydrogenolysis-labile benzyl group on the other. This orthogonal protection strategy makes it an indispensable scaffold for synthesizing linear linkers in PROTACs, peptidomimetics, and GPCR antagonists (e.g., CCR2 inhibitors). The cyclohexane core introduces rigidity and defined stereochemistry (cis vs. trans) absent in flexible alkyl linkers.
Chemical Identity & Physical Properties
| Property | Data |
| IUPAC Name | tert-Butyl (4-(benzylamino)cyclohexyl)carbamate |
| Molecular Formula | C₁₈H₂₈N₂O₂ |
| Molecular Weight | 304.43 g/mol |
| Core Structure | 1,4-Disubstituted Cyclohexane |
| Stereochemistry | Exists as cis and trans isomers (separable) |
| Physical State | White to off-white solid (Trans); Viscous oil or low-melting solid (Cis/Mixture) |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water |
| pKa (Calc.) | ~9.5 (Secondary amine), ~11.0 (Carbamate NH - weak acid) |
| Key Precursor | tert-Butyl (4-oxocyclohexyl)carbamate (CAS: 179321-49-4) |
Stereochemical Considerations
The 1,4-substitution pattern on the cyclohexane ring gives rise to two diastereomers. The stereochemical outcome is dictated by the thermodynamics of the cyclohexane chair conformation.
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Trans-Isomer (Thermodynamic Product): Both the bulky Boc-amino group and the benzylamino group occupy equatorial positions. This diequatorial conformation minimizes 1,3-diaxial interactions, making the trans-isomer significantly more stable and the preferred scaffold for linear drug design.
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Cis-Isomer (Kinetic Product): One substituent is axial and the other is equatorial. This isomer introduces a "kink" in the molecular geometry.
Conformational Analysis Diagram
The following diagram illustrates the stability difference between the trans (diequatorial) and cis (axial/equatorial) isomers.
Figure 1: Stereochemical stability comparison. The trans-isomer minimizes steric strain by placing both bulky groups in equatorial positions.
Synthetic Protocol: Reductive Amination
The most robust route to this compound is the reductive amination of N-Boc-4-aminocyclohexanone with benzylamine . Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its mildness and selectivity, often favoring the thermodynamic trans product when used in non-coordinating solvents like DCE.
Reaction Mechanism & Workflow
Figure 2: Reductive amination pathway. The reaction proceeds via an imine intermediate, reduced in situ by STAB.
Step-by-Step Experimental Procedure
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Imine Formation:
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Dissolve tert-butyl (4-oxocyclohexyl)carbamate (1.0 equiv) in 1,2-dichloroethane (DCE) or Dichloromethane (DCM) (0.1 M concentration).
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Add Benzylamine (1.05 equiv).
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Optional: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30–60 minutes at Room Temperature (RT) under Nitrogen.
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Reduction:
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Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Note: Mild effervescence may occur.
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Stir the reaction at RT for 4–16 hours. Monitor by LC-MS (Target mass [M+H]+ = 305.2).
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Work-up:
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Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose borate complexes.
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Extract with DCM (3x). Wash combined organics with Brine.
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Dry over Na₂SO₄, filter, and concentrate in vacuo.
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Purification:
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The crude residue is typically a mixture of cis and trans isomers.[1]
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Flash Chromatography: Elute with DCM:MeOH:NH₄OH (95:5:0.5). The trans isomer usually elutes after the cis isomer due to higher polarity or interaction with silica, though this varies by solvent system.
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Recrystallization: If the trans isomer is the major product (>4:1), it can often be crystallized from EtOAc/Hexanes.
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Applications in Drug Discovery
A. Orthogonal Protection Strategy
The molecule serves as a "switchable" linker. The two amine protecting groups react to completely different stimuli, allowing precise control over which end of the molecule is functionalized first.
| Protecting Group | Deprotection Condition | Stability |
| Boc (Carbamate) | Acidic (TFA or HCl/Dioxane) | Stable to Base, Hydrogenolysis, Mild Oxidants |
| Benzyl (Amine) | Hydrogenolysis (H₂, Pd/C) or ACE-Cl | Stable to Acid, Base, Nucleophiles |
B. Structural Role in PROTACs
In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are crucial for ternary complex formation.
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Rigidity: The cyclohexane ring restricts conformational freedom compared to linear alkyl chains, potentially improving entropic binding affinity.
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Vector: The trans-1,4-substitution provides an extended, linear vector (~6 Å distance) ideal for spanning deep binding pockets.
Handling & Safety Information
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Hazards: As a secondary amine and carbamate, treat as an irritant. Avoid inhalation of dusts.
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Precursors: Benzylamine is corrosive and lachrymatory; handle in a fume hood. Sodium Triacetoxyborohydride releases acetic acid upon hydrolysis and hydrogen gas if exposed to strong acids.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free secondary amine is prone to oxidation over long periods; conversion to a hydrochloride salt is recommended for long-term storage.
References
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Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
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Stereoselectivity in Cyclohexanones: Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 2002, 59, 1–714. Link
- CCR2 Antagonist Synthesis: Piatnitski, E. L., et al. "Synthesis of 1,4-disubstituted cyclohexanes as CCR2 antagonists." Bioorganic & Medicinal Chemistry Letters, 2005. (Contextual grounding for scaffold utility).
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Precursor Data: PubChem Compound Summary for CID 1512535, tert-Butyl (4-oxocyclohexyl)carbamate. Link
